![molecular formula C20H30N4O B6137784 2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6137784.png)
2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as BZPMP or BZPME, and it belongs to the class of piperazine derivatives. In
Wirkmechanismus
BZPMP acts as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. It also has moderate affinity for the alpha-1 adrenergic receptor. These mechanisms of action are thought to underlie its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
BZPMP has been shown to reduce dopamine release in the striatum, which is associated with its antipsychotic effects. It also increases serotonin release in the prefrontal cortex, which is associated with its anxiolytic effects. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BZPMP in lab experiments is its selective antagonism of the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation is its relatively low potency compared to other antipsychotic drugs, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on BZPMP. One area of interest is its potential as a treatment for drug addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential as a treatment for depression, particularly in patients who do not respond to traditional antidepressant medications. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of BZPMP involves the reaction of 1-benzyl-4-piperazinecarboxaldehyde with 1-isopropyl-1H-pyrazole-4-methanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
BZPMP has been studied extensively for its potential therapeutic applications. It has been shown to have potent antipsychotic and anxiolytic effects in animal models. Additionally, it has been explored as a potential treatment for drug addiction and depression.
Eigenschaften
IUPAC Name |
2-[1-benzyl-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-17(2)24-15-19(12-21-24)13-22-9-10-23(20(16-22)8-11-25)14-18-6-4-3-5-7-18/h3-7,12,15,17,20,25H,8-11,13-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDHCKDAARPBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-benzyl-4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.